molecular formula C23H18N4O2S2 B2598644 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895426-70-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2598644
CAS RN: 895426-70-7
M. Wt: 446.54
InChI Key: XODFNBVZFPXXEV-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18N4O2S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

The review on the novel synthesis methods of omeprazole and related pharmaceutical impurities highlights the importance of understanding the synthesis processes and impurities of drugs like proton pump inhibitors. This knowledge is crucial for developing more efficient synthesis methods and identifying potential impurities that could impact drug safety and efficacy (Saini et al., 2019).

Heterocyclic Compounds in Organic Chemistry

Heterocyclic compounds, including thiazoles and pyridines, are fundamental in organic chemistry due to their diverse biological and medicinal applications. These compounds are used in the synthesis of optical sensors and possess various pharmacological activities. Understanding the chemistry and properties of these compounds is essential for developing new materials with specific biological or chemical functionalities (Jindal & Kaur, 2021).

Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives are highlighted for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural variations of these compounds play a significant role in their biological activities, making them a focal point for medicinal chemistry research. This comprehensive review underscores the potential of benzothiazole derivatives in drug development and the importance of exploring their various pharmacological activities (Bhat & Belagali, 2020).

Potential in Antitubercular Activity

The antitubercular activity of certain hydrazinecarboxamide and oxadiazolamine derivatives showcases the potential of heterocyclic compounds in addressing tuberculosis. The in vitro efficacy of these compounds against M. tuberculosis highlights the importance of structural modification and innovation in combating resistant strains of tuberculosis. This research points to the ongoing need for novel compounds with specific activity against pathogenic bacteria (Asif, 2014).

Chemical Groups for CNS Drug Synthesis

The exploration of heterocyclic compounds containing nitrogen, sulfur, and oxygen for the synthesis of CNS-active drugs indicates the diverse therapeutic potential of these chemical groups. These compounds may offer new avenues for the development of treatments for CNS disorders, highlighting the significance of chemical diversity in drug discovery (Saganuwan, 2017).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-14-9-10-17(29-2)19-20(14)31-23(26-19)27(13-15-6-5-11-24-12-15)22(28)21-25-16-7-3-4-8-18(16)30-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFNBVZFPXXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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